2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide
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Overview
Description
2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a phthalazine core linked to a pyrazole ring, which is further connected to an acetamide group. The presence of these functional groups imparts distinct chemical reactivity and biological activity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide typically involves multi-step organic reactions. One common method includes the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the pyrazole or phthalazine rings can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique catalytic properties.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Utilized in the synthesis of advanced materials, including energetic materials and sensors.
Mechanism of Action
The mechanism of action of 2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide involves its interaction with specific molecular targets. In biological systems, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways . The compound’s structure allows it to interact with various enzymes and receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler analog that lacks the phthalazine and acetamide groups.
3,6-Bis(3,5-dimethylpyrazol-1-yl)-1,2,4,5-tetrazine: A related compound with a tetrazine core, used in energetic materials.
2-(3,5-Dimethylpyrazol-1-yl)ethylseleno derivatives: Compounds with selenium atoms, studied for their catalytic activity.
Uniqueness
2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide is unique due to its combination of a phthalazine core, pyrazole ring, and acetamide group. This structural complexity imparts distinct chemical reactivity and biological activity, making it a valuable compound for various scientific applications.
Properties
Molecular Formula |
C19H23N5OS |
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Molecular Weight |
369.5 g/mol |
IUPAC Name |
2-[4-(3,5-dimethylpyrazol-1-yl)phthalazin-1-yl]sulfanyl-N,N-diethylacetamide |
InChI |
InChI=1S/C19H23N5OS/c1-5-23(6-2)17(25)12-26-19-16-10-8-7-9-15(16)18(20-21-19)24-14(4)11-13(3)22-24/h7-11H,5-6,12H2,1-4H3 |
InChI Key |
SIYAWMXBMXBSQT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CSC1=NN=C(C2=CC=CC=C21)N3C(=CC(=N3)C)C |
Origin of Product |
United States |
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